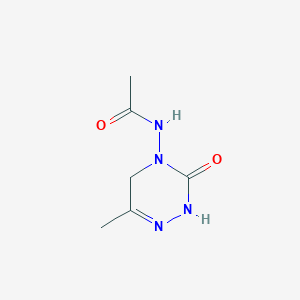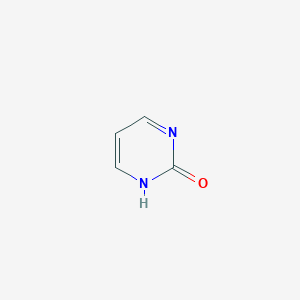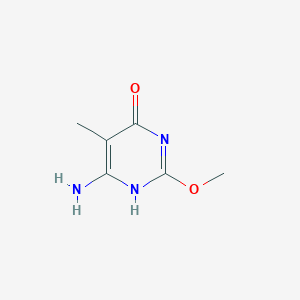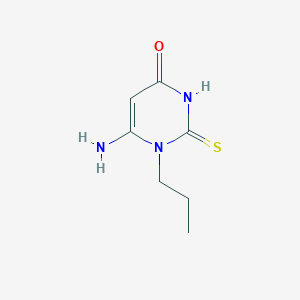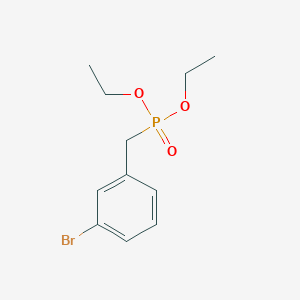
Diethyl 3-Bromobenzylphosphonate
概述
描述
Diethyl 3-Bromobenzylphosphonate, also known as [(3-Bromophenyl)methyl]phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C11H16BrO3P and a molecular weight of 307.12 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a phosphonate ester group. It is commonly used in organic synthesis and various chemical research applications.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 3-Bromobenzylphosphonate can be synthesized through the reaction of 3-bromobenzyl bromide with triethyl phosphite. The reaction is typically carried out under reflux conditions at elevated temperatures. For instance, heating 3-bromobenzyl bromide with triethyl phosphite at 140°C for 2 hours results in the formation of this compound, with ethyl bromide being distilled off during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and distillation units to ensure efficient production and purification of the compound.
化学反应分析
Types of Reactions
Diethyl 3-Bromobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate ester group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzylphosphonates can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphonic acids or phosphonates with different oxidation states.
Coupling Products: Cross-coupling reactions result in the formation of biaryl or other carbon-carbon bonded products.
科学研究应用
Diethyl 3-Bromobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development and as a precursor for biologically active molecules.
Material Science: It is used in the preparation of phosphorus-containing polymers and materials.
Agricultural Chemistry: The compound is investigated for its potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of Diethyl 3-Bromobenzylphosphonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom in the benzyl group can undergo nucleophilic substitution, while the phosphonate ester group can participate in oxidation and reduction reactions. These reactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of diverse chemical structures .
相似化合物的比较
Similar Compounds
- Diethyl 4-Bromobenzylphosphonate
- Diethyl 2-Bromobenzylphosphonate
- Diethyl (3-Bromopropyl)phosphonate
- Diethyl (Bromodifluoromethyl)phosphonate
Uniqueness
Diethyl 3-Bromobenzylphosphonate is unique due to the specific positioning of the bromine atom on the benzyl group, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as Diethyl 4-Bromobenzylphosphonate and Diethyl 2-Bromobenzylphosphonate, the meta-position of the bromine atom in this compound offers distinct steric and electronic properties that can be advantageous in certain synthetic applications .
属性
IUPAC Name |
1-bromo-3-(diethoxyphosphorylmethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNRCDDRDXWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128833-03-4 | |
| Record name | 128833-03-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
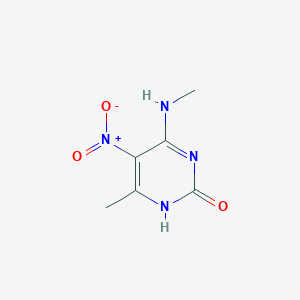
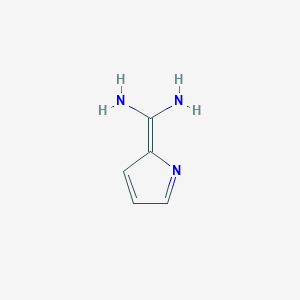
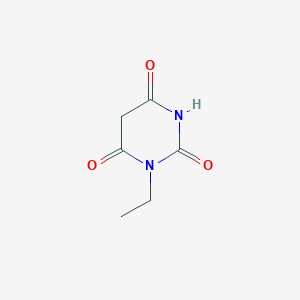





![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)
